(5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that features a quinoline and thiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 7-methyl-2-oxo-1H-quinoline-3-carbaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups in both the quinoline and thiazolidinone moieties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, (5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes, while the thiazolidinone ring can interact with proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- (5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
What sets (5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
(5E)-5-[(7-methyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c1-7-2-3-8-5-9(12(17)15-10(8)4-7)6-11-13(18)16-14(19)20-11/h2-6H,1H3,(H,15,17)(H,16,18,19)/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAPCEXAPTYQID-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)NC(=S)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.